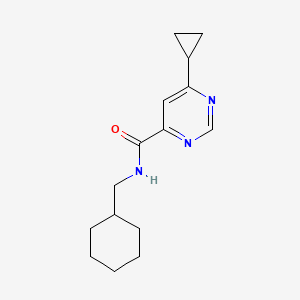

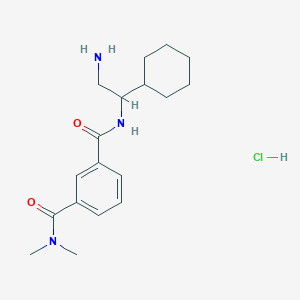

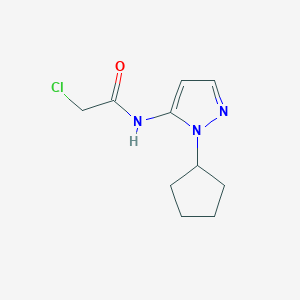

![molecular formula C8H16ClN3O B2469093 [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1255717-59-9](/img/structure/B2469093.png)

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including our compound, often reveals an intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond . This hydrogen bonding can have significant effects on the compound’s properties and reactivity.Scientific Research Applications

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions and synthesis processes. For instance, a study by Jäger et al. (2002) investigated the reaction of similar compounds, leading to the formation of tertiary amines and other products through ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002).

Fungicidal Activity

Research has shown the potential fungicidal activity of compounds structurally related to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride. Chen, Li, and Han (2000) synthesized similar compounds and evaluated their fungicidal activity, particularly against rice sheath blight (Chen, Li, & Han, 2000).

Antifungal Activity

Compounds similar to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride have shown promising antifungal activities. Liu et al. (2014) synthesized a series of compounds and evaluated their in vitro antifungal activities, finding some to be highly effective against Botrytis cinerea (Liu et al., 2014).

Metabolic Studies

Johnson et al. (2008) studied the metabolism of a related compound, BMS-645737, which is a vascular endothelial growth factor receptor-2 antagonist. They explored its biotransformation in various animal models, providing insight into the metabolic pathways of similar compounds (Johnson et al., 2008).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition ability of such derivatives towards mild steel in sulphuric acid, highlighting their potential in material science (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Studies

Gaonkar, Rai, and Prabhuswamy (2006) synthesized and evaluated novel oxadiazole derivatives for their antimicrobial activity. They found that some compounds demonstrated potent to weak antimicrobial activity, indicating the potential of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride in similar applications (Gaonkar, Rai, & Prabhuswamy, 2006).

Antitumor Activity

Maftei et al. (2016) described the structural characterization and potential medical application of novel 1,2,4-oxadiazole derivatives. They assessed the in vitro anti-cancer activity of these compounds in a panel of cell lines, providing insights into the antitumor potential of similar compounds (Maftei et al., 2016).

Safety And Hazards

Future Directions

The oxadiazole scaffold is a versatile structure in drug discovery, and there is ongoing research into the synthesis and biological activity of 1,2,4-oxadiazoles . Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and exploring their potential applications in medicine .

properties

IUPAC Name |

N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(11-12-8)4-5-9-3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIICTZAYUBGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)